N-(Isoxazol-4-yl)pivalimidamide
Description
Properties
CAS No. |
122686-19-5 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.212 |
IUPAC Name |
2,2-dimethyl-N/'-(1,2-oxazol-4-yl)propanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)7(9)11-6-4-10-12-5-6/h4-5H,1-3H3,(H2,9,11) |
InChI Key |
POJZHLCJMCQAGS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=NC1=CON=C1)N |
Synonyms |
4-Isoxazolamine,N-[(1,1-dimethylethyl)carbonimidoyl]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(Isoxazol-4-yl)acetamide
- Structure : Replaces the pivalimidamide group with a smaller acetamide (-NHCOCH₃) substituent.
- Molecular Formula : C₅H₆N₂O₂.
- Key Differences: Reduced steric hindrance compared to the tert-butyl group in pivalimidamide. Lower molecular weight (126.11 g/mol vs. ~197.24 g/mol for pivalimidamide). Potentially higher solubility in polar solvents due to the acetamide group.
- Commercial Status : Discontinued, as per CymitQuimica’s catalog .
3-Ethyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole
- Structure : A 1,2,4-oxadiazole derivative with ethyl and hydrazinylpyridinyl substituents.
- Molecular Formula : C₉H₁₂N₆O.
- Key Differences :
- Contains a 1,2,4-oxadiazole core (two nitrogen atoms, one oxygen) instead of isoxazole.
- The hydrazinylpyridinyl group may enhance metal-binding or hydrogen-bonding capabilities.
- Commercial Status : Discontinued .
Data Table: Comparative Analysis
Research Findings and Inferences
Bioactivity :
- Isoxazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications. The pivalimidamide group’s steric bulk may improve metabolic stability compared to acetamide analogs, though this remains untested for the specific compound .
- 1,2,4-Oxadiazoles (e.g., the hydrazinylpyridinyl derivative) are often used as bioisosteres for ester or amide groups, with applications in kinase inhibition or CNS-targeting drugs.
Physicochemical Properties :
- Pivalimidamide’s tert-butyl group likely increases lipophilicity (logP ~1.8–2.2) compared to acetamide (logP ~0.5), impacting membrane permeability and bioavailability.
Preparation Methods
1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
Nitrile oxides, generated from hydroxylamine derivatives, react with terminal alkynes to form isoxazoles. For 4-substituted variants, directing groups or halogenation strategies are critical. For example, trifluoroacetohydroximoyl chloride reacts with terminal alkynes in the presence of N-iodosuccinimide (NIS) to yield 4-iodoisoxazoles. Subsequent amination or coupling reactions enable introduction of the pivalimidamide group.
Key Reaction Conditions :
Halogenation and Functional Group Interconversion
4-Iodoisoxazoles serve as intermediates for cross-coupling reactions. Iodination of preformed isoxazoles using NIS and trifluoroacetic acid (TFA) provides access to 4-iodo derivatives. These intermediates undergo Ullmann-type amination or Buchwald-Hartwig coupling to introduce amino groups, which are later functionalized into amidines.
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc) | Xantphos | Toluene | 65% |
| Pd(dba) | BINAP | DMF | 58% |
One-Pot Tandem Synthesis
Recent advances enable tandem cycloaddition-amidination sequences, reducing purification steps. A notable example involves:
-
Cycloaddition : Nitrile oxide (from chloroxime) and propargylamine form 4-aminomethylisoxazole.
-
Amidination : Reaction with pivalonitrile and HCl gas yields the target compound.
Advantages :
-
Efficiency : 72% overall yield.
-
Solvent System : THF/water mixture.
Mechanistic Insights and Challenges
Regioselectivity in Cycloaddition
The 1,3-dipolar cycloaddition’s regioselectivity depends on alkyne substitution. Electron-deficient alkynes favor 4-substitution, while steric effects from tert-butyl groups may divert reactivity. Computational studies suggest that frontier molecular orbital (FMO) interactions dictate the major pathway.
Stability of intermediates
4-Iodoisoxazoles are prone to proto-deiodination under basic conditions. Stabilizing ligands like PPh mitigate this issue during coupling reactions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Complexity |
|---|---|---|---|
| Cycloaddition + Amidination | 2 | 70–78% | Moderate |
| Halogenation + Coupling | 3 | 65–72% | High |
| One-Pot Tandem | 1 | 72% | Low |
The one-pot approach offers the best balance of yield and simplicity, though substrate scope remains limited.
Q & A
Q. How can researchers integrate findings into broader chemical theory, such as Hammett correlations?
- Methodological Answer : Derive σ values for the isoxazole substituent via comparative reaction kinetics with meta- and para-substituted analogs. Validate using linear free-energy relationships (LFERs) .
Notes on Evidence Integration
- Structural and synthetic data from pyridine-based analogs () inform reaction design but require adaptation for isoxazole’s electronic profile.
- Methodological principles from factorial design () and theoretical frameworks () ensure rigor in experimental planning.
- Avoid commercial sources (per user instruction); instead, prioritize peer-reviewed synthesis protocols and NIST/PubChem data ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
